molecular formula C7H10O4 B2764532 2-(Oxan-4-yl)-2-oxoacetic acid CAS No. 871261-02-8

2-(Oxan-4-yl)-2-oxoacetic acid

Cat. No.: B2764532
CAS No.: 871261-02-8
M. Wt: 158.153
InChI Key: JCHGXZYMFMXIQH-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-2-oxoacetic acid, also known as tetrahydropyran-4-ylacetic acid, is an organic compound with the molecular formula C7H12O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tetrahydropyranyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yl)-2-oxoacetic acid typically involves the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Tetrahydropyran+Acetic Anhydride2-(Oxan-4-yl)-2-oxoacetic Acid\text{Tetrahydropyran} + \text{Acetic Anhydride} \rightarrow \text{this compound} Tetrahydropyran+Acetic Anhydride→2-(Oxan-4-yl)-2-oxoacetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-(Oxan-4-yl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence metabolic and signaling pathways in cells .

Comparison with Similar Compounds

  • Tetrahydropyran-4-ylacetic acid
  • 2-(Tetrahydro-2H-pyran-4-yl)acetic acid

Comparison: 2-(Oxan-4-yl)-2-oxoacetic acid is unique due to the presence of both the oxo and tetrahydropyranyl groups. This combination imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. The presence of the oxo group enhances its reactivity, allowing for a broader range of chemical transformations .

Properties

IUPAC Name

2-(oxan-4-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHGXZYMFMXIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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